molecular formula C11H13BrS B12606571 2-(5-Bromo-2-methylphenyl)thiolane CAS No. 647843-20-7

2-(5-Bromo-2-methylphenyl)thiolane

Cat. No.: B12606571
CAS No.: 647843-20-7
M. Wt: 257.19 g/mol
InChI Key: OFKSKIOJYNJMFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromo-2-methylphenyl)thiolane is an organic compound that belongs to the class of thiolanes, which are sulfur-containing heterocyclic compounds. This compound is characterized by a thiolane ring substituted with a 5-bromo-2-methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-methylphenyl)thiolane typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and environmental considerations. Key steps include:

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-methylphenyl)thiolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiolane derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-(5-Bromo-2-methylphenyl)thiolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-methylphenyl)thiolane involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2-(5-Bromo-2-methylphenyl)thiophene: Similar in structure but contains a thiophene ring instead of a thiolane ring.

    2-(5-Bromo-2-methylphenyl)furan: Contains a furan ring instead of a thiolane ring.

    2-(5-Bromo-2-methylphenyl)pyrrole: Contains a pyrrole ring instead of a thiolane ring.

Uniqueness

2-(5-Bromo-2-methylphenyl)thiolane is unique due to its thiolane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

647843-20-7

Molecular Formula

C11H13BrS

Molecular Weight

257.19 g/mol

IUPAC Name

2-(5-bromo-2-methylphenyl)thiolane

InChI

InChI=1S/C11H13BrS/c1-8-4-5-9(12)7-10(8)11-3-2-6-13-11/h4-5,7,11H,2-3,6H2,1H3

InChI Key

OFKSKIOJYNJMFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)C2CCCS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.